molecular formula C8H18O2S B14548696 1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- CAS No. 62295-81-2

1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-

Cat. No.: B14548696
CAS No.: 62295-81-2
M. Wt: 178.29 g/mol
InChI Key: POHGVGUTLMBFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- is an organic compound with the molecular formula C8H18O2S. It contains a butanol backbone with a sulfinyl group attached to the fourth carbon atom, which is further substituted with a tert-butyl group. This compound is characterized by its unique structural features, including a hydroxyl group, a primary alcohol, and a sulfoxide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- typically involves the following steps:

    Starting Material: The synthesis begins with 1-butanol as the starting material.

    Sulfoxidation: The introduction of the sulfinyl group is achieved through sulfoxidation reactions. Common reagents for this step include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Substitution: The tert-butyl group is introduced via a substitution reaction, often using tert-butyl chloride (t-BuCl) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products

    Oxidation: Formation of butanal or butanoic acid.

    Reduction: Formation of 1-butanol, 4-[(1,1-dimethylethyl)sulfanyl]-.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    1-Butanol: A primary alcohol with a hydroxyl group attached to the first carbon atom.

    tert-Butyl Alcohol: Contains a tert-butyl group attached to a hydroxyl group.

    Dimethyl Sulfoxide (DMSO): A sulfoxide with two methyl groups attached to the sulfur atom.

Uniqueness

1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]- is unique due to the presence of both a sulfoxide and a tert-butyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

62295-81-2

Molecular Formula

C8H18O2S

Molecular Weight

178.29 g/mol

IUPAC Name

4-tert-butylsulfinylbutan-1-ol

InChI

InChI=1S/C8H18O2S/c1-8(2,3)11(10)7-5-4-6-9/h9H,4-7H2,1-3H3

InChI Key

POHGVGUTLMBFBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.